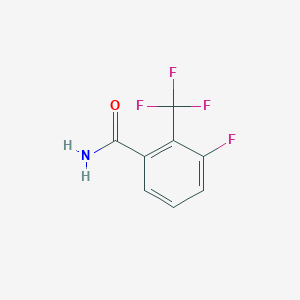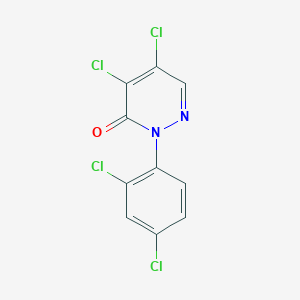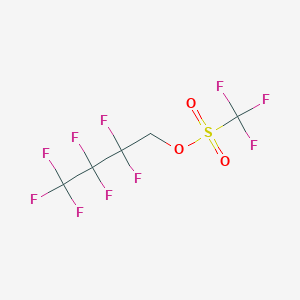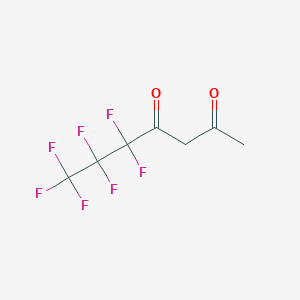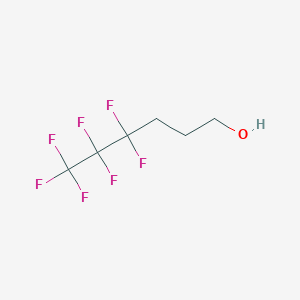
2-(3-Phenyl-thioureido)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Phenyl-thioureido)-butyric acid is an organic compound characterized by the presence of a thiourea group attached to a butyric acid backbone. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The phenyl group attached to the thiourea moiety enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenyl-thioureido)-butyric acid typically involves the reaction of an isothiocyanate with an amino acid. One common method includes the following steps:
Starting Materials: Isothiocyanates and amino acids.
Reaction Conditions: The reaction is carried out in a mixture of tetrahydrofuran (THF) and water at room temperature.
Procedure: The isothiocyanate (20 mmol) is added to a solution of the amino acid (20 mmol) in THF and water. Sodium hydroxide (22 mmol) is added to the mixture, and the reaction is stirred for 24 hours. The pH is then adjusted to 2-3 using hydrochloric acid, and the solvents are removed under vacuum.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and continuous flow reactors may be used to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Phenyl-thioureido)-butyric acid undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
2-(3-Phenyl-thioureido)-butyric acid has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in Diels-Alder reactions and Michael additions.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form hydrogen bonds with active sites.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Phenyl-thioureido)-butyric acid involves its ability to form hydrogen bonds and interact with various molecular targets. The thiourea group can act as a hydrogen bond donor, facilitating interactions with enzymes and other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to its biological effects. The phenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
- 2-(3-Phenyl-thioureido)-acetamide
- 2-(3-Phenyl-thioureido)-cyclopentanecarbonitrile
- 2-(3-Phenyl-thioureido)-ethyl-carbamic acid
Comparison: 2-(3-Phenyl-thioureido)-butyric acid is unique due to its butyric acid backbone, which provides additional functional groups for chemical reactions and interactions. Compared to 2-(3-Phenyl-thioureido)-acetamide, it has a longer carbon chain, which can influence its solubility and reactivity. The cyclopentanecarbonitrile derivative has a cyclic structure, which can affect its steric properties and reactivity. The ethyl-carbamic acid derivative has a different functional group, which can alter its chemical behavior and applications .
Properties
IUPAC Name |
2-(phenylcarbamothioylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-2-9(10(14)15)13-11(16)12-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,14,15)(H2,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMNONSSGXKLRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=S)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


